
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as KMDOH, is a compound with a chemical formula of C10H17KO2 . It is an important reagent in organic synthesis, with a variety of applications in research and industry.
Molecular Structure Analysis
The molecular formula of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is C11H19KO2 . The related compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, has a linear formula of (CH3)3CCOCH2COC(CH3)3 .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a boiling point of 72-73 °C/6 mmHg, a density of 0.883 g/mL at 25 °C, and a refractive index n20/D of 1.459 (lit.) .科学的研究の応用
Potassium in Agriculture
Research on potassium in agriculture underscores its critical role in plant physiology and nutrition, including its contribution to stress tolerance in plants. Potassium is pivotal in numerous plant physiological processes, such as stomatal regulation and photosynthesis, and offers resilience against biotic and abiotic stresses, including diseases, pests, and environmental stresses like drought and salinity. Future research is directed towards understanding potassium's molecular role in plant stress situations and optimizing its application in agriculture for improved crop quality and yield (Römheld & Kirkby, 2010).
Potassium Ion Batteries
Several studies have explored potassium compounds as promising materials for potassium-ion batteries, highlighting their potential in energy storage technologies. For example, potassium tetratitanate (K2Ti4O9) and potassium perylene-tetracarboxylate have been studied for their use as anode materials, showing promising discharge capacities and stability over numerous cycles, which opens new avenues for the development of efficient and sustainable potassium-ion batteries (Kishore et al., 2016); (Wang et al., 2019).
Potassium in Plant Stress Tolerance
Potassium is a vital regulator of plant responses and tolerance to abiotic stresses. It plays a significant role in the regulation of stomatal opening, osmotic balance, and activation of antioxidant defense under various environmental conditions. This essential nutrient helps plants adapt to and survive under stress conditions, making it a key element in enhancing agricultural resilience to climate change (Hasanuzzaman et al., 2018).
Safety And Hazards
The related compound, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II), is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Ox. Sol. 2, Repr. 1A, and STOT RE 2 .
将来の方向性
2,2,6,6-Tetramethyl-3,5-heptanedione has been used as a CVD precursor for the manufacture of advanced dielectric and ferroelectric thin films. It shows superior chemical compatibility and improved safety in MOCVD of PNZT . This suggests potential future directions in the field of materials science and engineering.
特性
CAS番号 |
22441-14-1 |
|---|---|
製品名 |
Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide |
分子式 |
C11H19KO2 |
分子量 |
222.37 g/mol |
IUPAC名 |
potassium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChIキー |
DUVXSNNQWZFKOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |
その他のCAS番号 |
22441-14-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



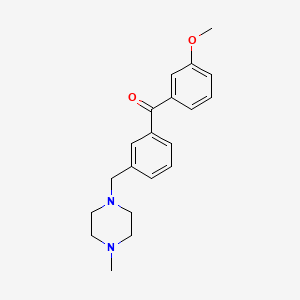
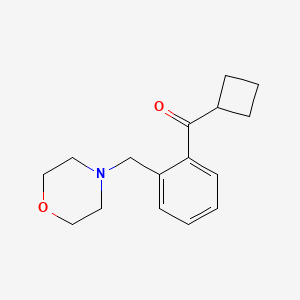
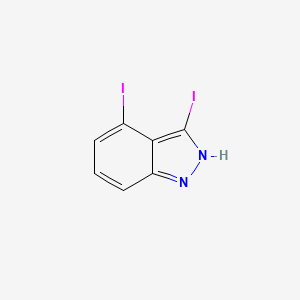
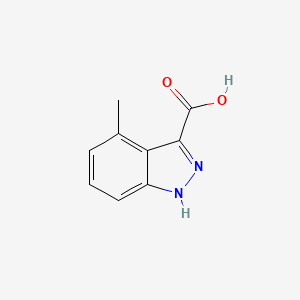
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)
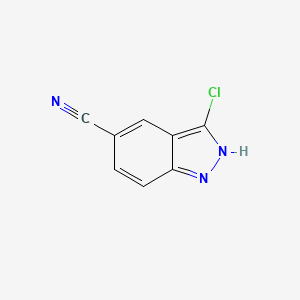
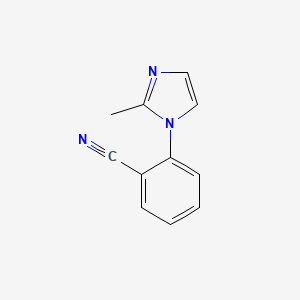
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)
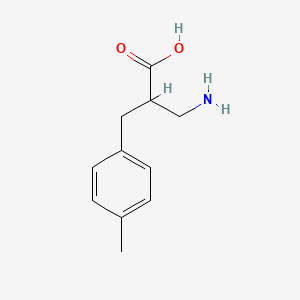
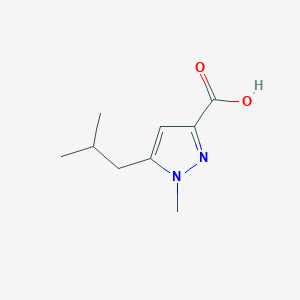
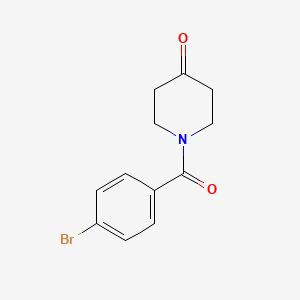
![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)